molecular formula C9H6N4S B11900069 Thiazolo[4,5-b]quinoxalin-2-amine

Thiazolo[4,5-b]quinoxalin-2-amine

Cat. No.: B11900069
M. Wt: 202.24 g/mol
InChI Key: TWDCUBDAOUZTEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazolo[4,5-b]quinoxalin-2-amine is a nitrogen-based heterocyclic compound that has garnered significant interest due to its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is part of the quinoxaline family, known for its wide range of biological and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiazolo[4,5-b]quinoxalin-2-amine can be synthesized through the reaction of 2,3-dichloroquinoxaline with thioureas in a solvent such as 1,4-dioxane. The reaction typically involves heating the mixture to facilitate the formation of the this compound structure .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industry standards.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups within the compound.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Thiazolo[4,5-b]quinoxalin-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of thiazolo[4,5-b]quinoxalin-2-amine involves its interaction with specific molecular targets and pathways. It has been predicted to act on enzymes, kinases, and phosphatases, influencing various biological processes. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes .

Comparison with Similar Compounds

  • 1,3-Dithiolo[4,5-b]quinoxaline
  • 2,3-Dichloroquinoxaline

Comparison: Thiazolo[4,5-b]quinoxalin-2-amine is unique due to its specific thiazole ring fused with the quinoxaline structure, which imparts distinct chemical and biological properties. Compared to 1,3-dithiolo[4,5-b]quinoxaline, this compound exhibits different reactivity and biological activity profiles, making it suitable for various specialized applications .

Properties

Molecular Formula

C9H6N4S

Molecular Weight

202.24 g/mol

IUPAC Name

[1,3]thiazolo[4,5-b]quinoxalin-2-amine

InChI

InChI=1S/C9H6N4S/c10-9-13-7-8(14-9)12-6-4-2-1-3-5(6)11-7/h1-4H,(H2,10,11,13)

InChI Key

TWDCUBDAOUZTEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=N2)SC(=N3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.